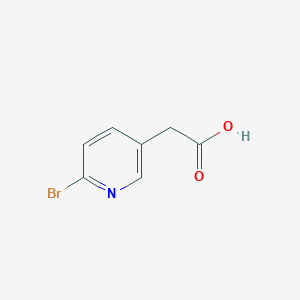

2-(6-Bromopyridin-3-YL)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

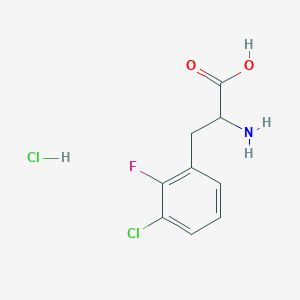

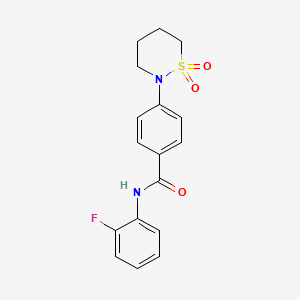

2-(6-Bromopyridin-3-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is an important intermediate in the synthesis of many compounds and has been used for a variety of purposes, including as a reagent in chemical synthesis, a ligand in coordination chemistry, and a catalyst in organic reactions.

Synthesis Analysis

The reactivity of brominated pyridines, such as this compound, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Molecular Structure Analysis

The molecular structure of this compound consists of a bromopyridinyl group attached to an acetic acid moiety. The bromine atom is attached to the 6-position of the pyridine ring .Chemical Reactions Analysis

Brominated pyridines, such as this compound, are known for their reactivity. They can undergo various chemical transformations, including reactions with concentrated solutions of various acids.Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 365.2±27.0 °C and a predicted density of 1.710±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.79±0.10 .科学的研究の応用

Reactivity and Formation Studies

Research has explored the reactivity of brominated pyridines, including the formation of related compounds through various reactions. For instance, 2-hydroxy-6-bromopyridine can be formed by the action of concentrated aqueous solutions of acids on 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010). Additionally, the bromination of other pyridine derivatives in acetic acid has been studied, leading to the formation of various bromopyridone compounds (Wibaut & Wagtendonk, 2010).

Methodologies in Organic Synthesis

In organic synthesis, methodologies involving 6-bromopyridin-2-yl compounds have been developed. For example, a modular and efficient approach for preparing 6-substituted pyridin-2-yl C-nucleosides using 2-lithio-6-bromopyridine has been reported (Urban, Pohl, Klepetářová, & Hocek, 2006). Similarly, a method for the Suzuki–Miyaura coupling of 2-bromopyridine with various compounds, yielding distinct pyridine derivatives, has been demonstrated (Mcmillan, Mcnab, & Reed, 2007).

Electrocatalytic and Chemical Reactions

Studies have also been conducted on the electrocatalytic carboxylation of bromopyridine derivatives. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine under mild conditions has been explored (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004). Additionally, the reaction of bromopyridine derivatives with various reagents, leading to the formation of isoxazoles and imidazo[1,2-a]pyridines, has been investigated (Sobenina, Tomilin, Gotsko, Ushakov, Mikhaleva, & Trofimov, 2014).

Structural and Chemical Property Analysis

The crystal structure of related pyridine derivatives, such as fluroxypyr, has been analyzed to understand their molecular interactions and properties (Park, Choi, Kwon, & Kim, 2016). Research has also focused on the synthesis and structural studies of imidazo[1,2-a]pyridin-3-yl acetic acids derived from 2-aminopyridines, providing insights into their molecular conformations (Chui, Dolzhenko, Kolotova, Kozminykh, Heng, & Khrustalev, 2004).

Safety and Hazards

The safety information available indicates that 2-(6-Bromopyridin-3-YL)acetic acid may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-(6-bromopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDLKOKWUZDPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)

![5-fluoro-6-methyl-N-[2-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2452494.png)

![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)